

# CAF-382: A Technical Guide to its Kinase Selectivity Profile

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## Compound of Interest

Compound Name: CAF-382

Cat. No.: B15585533

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## Introduction

**CAF-382**, also known as SGC-CAF382-1, is a potent and selective inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5), a serine-threonine kinase crucial for proper brain development and function.[1][2] Mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental condition.[3] As a chemical probe, **CAF-382** serves as a critical tool for investigating the cellular roles of CDKL5 and for the development of potential therapeutics.[2][4] This technical guide provides an in-depth analysis of the selectivity profile of **CAF-382** against other kinases, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

## Kinase Selectivity Profile of CAF-382

The selectivity of a kinase inhibitor is a critical parameter, as off-target effects can lead to cellular toxicity and confound experimental results. **CAF-382** was developed as an analog of SNS-032 and has demonstrated good selectivity for CDKL5 over other kinases, particularly those within the CMGC family.[1][5]

## Quantitative Kinase Inhibition Data

The inhibitory activity of **CAF-382** has been quantified against a broad panel of human kinases. The following tables summarize the key findings from biochemical and cellular assays.

Table 1: In Vitro Biochemical Assay Data for **CAF-382**[\[2\]](#)

Kinase	Assay Type	IC50 (nM)
CDKL5	Binding Assay (Luceome)	6.7
CDK9	Enzymatic Assay (Eurofins)	20
CDK16	Enzymatic Assay (Eurofins)	62
CDK17	Enzymatic Assay (Eurofins)	89
CDK18	Enzymatic Assay (Eurofins)	100

Table 2: Cellular Target Engagement Data for **CAF-382** (NanoBRET Assay)[\[2\]](#)[\[6\]](#)

Kinase	IC50 (nM)
CDKL5	10
CDK9	280
CDK16	390
CDK17	240
CDK18	260
GSK3 $\alpha$	>1800
GSK3 $\beta$	>1800

Table 3: Kinome Scan Selectivity Data for **CAF-382** (1  $\mu$ M)[\[2\]](#)

Parameter	Value	Description
Kinases Profiled	403	Total number of wild-type kinases in the DiscoverX scanMAX panel.
S10 (1 $\mu$ M)	0.017	Selectivity score based on the fraction of kinases with <10% of control binding. Only 7 kinases showed PoC <10.
S35 (1 $\mu$ M)	0.024	Selectivity score based on the fraction of kinases with <35% of control binding. 10 kinases were included in this fraction.
GSK3 $\beta$ PoC	51	Percent of Control for GSK3 $\beta$ binding, indicating weak interaction.

These data highlight that while **CAF-382** is a potent inhibitor of CDKL5, it also exhibits activity against several Cyclin-Dependent Kinases (CDKs) in biochemical assays. However, in a cellular context, as demonstrated by the NanoBRET assays, there is a significant window of selectivity for CDKL5 over these off-target CDKs (24- to 39-fold).[6] Importantly, **CAF-382** shows weak affinity for GSK3 $\alpha/\beta$ , a key consideration due to the high homology between the kinase domains of CDKL5 and GSK3 $\beta$ . [1][3][5] At concentrations of  $\leq 100$  nM in cell-based assays, **CAF-382** is considered to be highly selective for CDKL5.[1][6]

## Experimental Protocols

The following sections detail the methodologies used to generate the selectivity data for **CAF-382**.

### Kinome-wide Selectivity Profiling (DiscoverX scanMAX)

The broad kinase selectivity of **CAF-382** was assessed using the DiscoverX scanMAX platform, which involves a competition binding assay.

#### Methodology:

- Assay Principle: The assay measures the ability of the test compound (**CAF-382**) to displace a proprietary, immobilized, active-site directed ligand from a panel of 403 wild-type human kinases.
- Procedure:
  - Kinases are tagged with a DNA label and incubated with the immobilized ligand.
  - **CAF-382** was screened at a concentration of 1  $\mu$ M.
  - The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
  - The results are reported as "Percent of Control" (PoC), where a lower PoC value indicates stronger binding of the test compound to the kinase.[\[2\]](#)

## In Vitro Biochemical Assays (Luceome and Eurofins)

The potency of **CAF-382** against specific kinases was determined using in vitro binding and enzymatic assays.

#### Methodology:

- CDKL5 Binding Assay (Luceome): The IC<sub>50</sub> value for CDKL5 was determined using a competitive binding assay format.
- CDK Enzymatic Assays (Eurofins): The IC<sub>50</sub> values for CDK9, CDK16, CDK17, and CDK18 were determined by measuring the ability of **CAF-382** to inhibit the phosphorylation of a substrate by the respective kinase.[\[2\]](#)

## Cellular Target Engagement (NanoBRET Assay)

To confirm target engagement in a cellular environment, the NanoBRET (Bioluminescence Resonance Energy Transfer) assay was employed.[\[2\]](#)

#### Methodology:

- Assay Principle: This assay measures the binding of a test compound to a target protein within living cells. The target protein (e.g., CDKL5) is fused to a NanoLuc luciferase, and a fluorescent tracer that binds to the active site of the kinase is added.
- Procedure:
  - Cells are engineered to express the NanoLuc-kinase fusion protein.
  - The cells are treated with varying concentrations of **CAF-382**.
  - The fluorescent tracer is added to the cells.
  - If **CAF-382** binds to the kinase, it displaces the tracer, leading to a decrease in BRET signal.
  - The IC50 value is calculated based on the concentration-dependent decrease in the BRET signal.<sup>[2]</sup>

## Cellular Assays for CDKL5 and GSK3 Activity

The functional effects of **CAF-382** on CDKL5 and GSK3 signaling pathways were assessed in primary neurons and hippocampal slices.

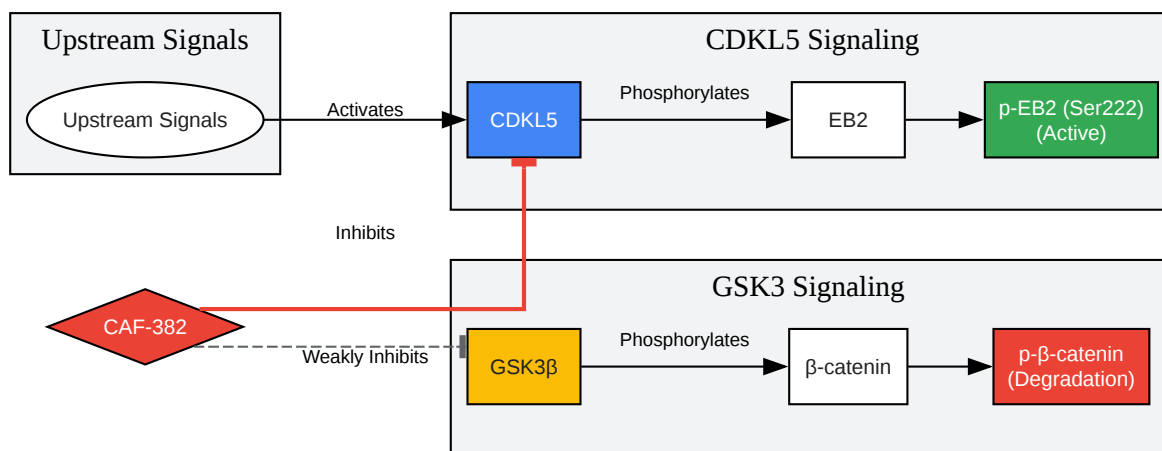
Methodology:

- Western Blotting:
  - Rat primary neurons or hippocampal slices were treated with different concentrations of **CAF-382**.<sup>[1][6]</sup>
  - Cell lysates were collected, and protein concentrations were determined.
  - Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.
  - Key proteins analyzed included:
    - Phospho-EB2 (Ser222) as a marker of CDKL5 activity.<sup>[1]</sup>

- Phospho- $\beta$ -catenin (Ser33/37/Thr41) as a marker of GSK3 $\beta$  activity.[1]
- Total levels of CDKL5, EB2, and  $\beta$ -catenin were used for normalization.[1]
- Immunodetection:
  - Antibodies were detected using chemiluminescence, and band intensities were quantified. [1]

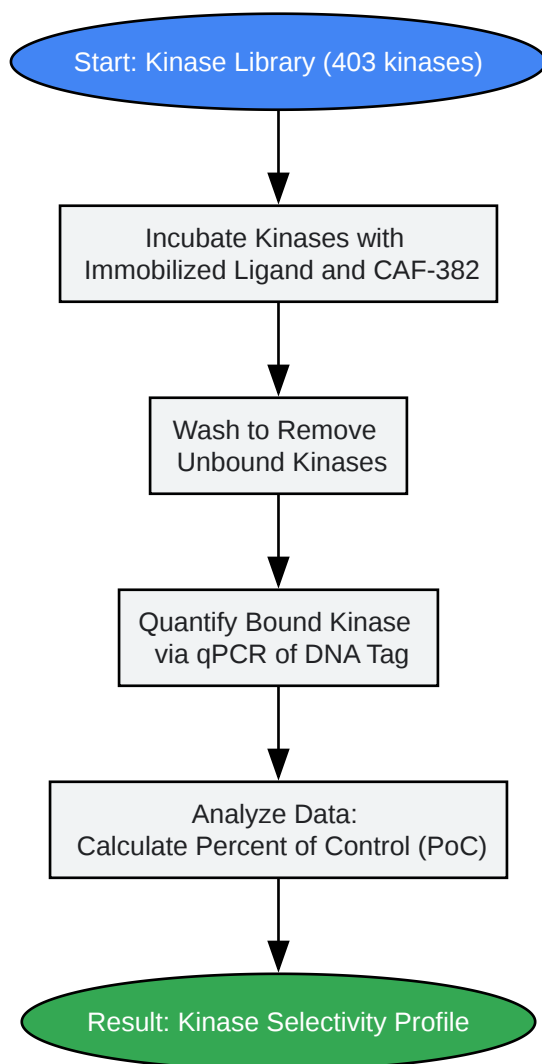
## Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.



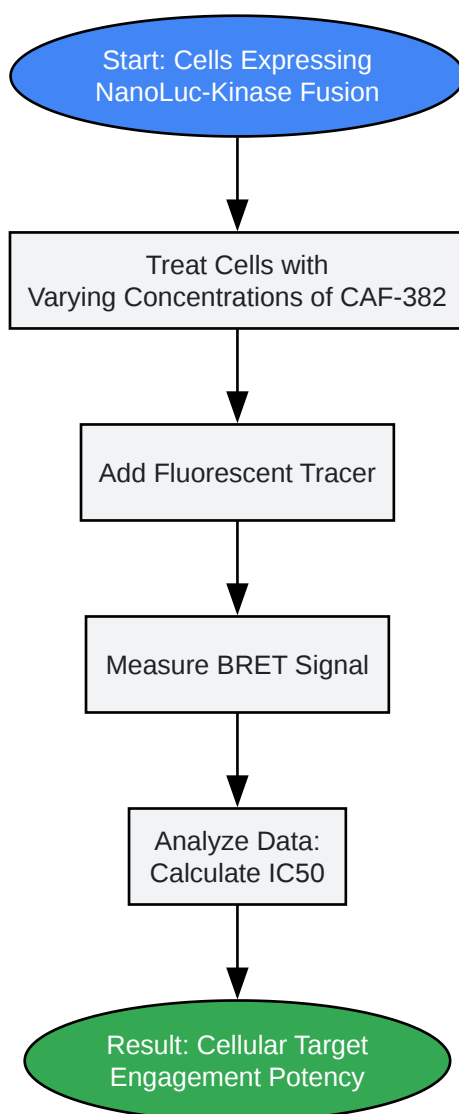
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Caption: Simplified signaling pathways of CDKL5 and GSK3 $\beta$ , illustrating the inhibitory action of **CAF-382**.



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Caption: Experimental workflow for the DiscoverX scanMAX kinase selectivity profiling.



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Caption: Experimental workflow for the NanoBRET cellular target engagement assay.

## Conclusion

**CAF-382** is a highly valuable chemical probe for the study of CDKL5 biology. Its selectivity profile, characterized through comprehensive kinome scanning and cellular target engagement assays, demonstrates a potent and selective inhibition of CDKL5. While some off-target activity against CDKs exists in biochemical assays, a significant selectivity window is observed in cellular contexts. The lack of significant GSK3 $\beta$  inhibition is a key feature that allows for the specific interrogation of CDKL5-mediated signaling pathways.[1][4] This in-depth technical



guide provides the necessary data and methodological details for researchers to effectively utilize **CAF-382** in their studies and to accurately interpret the resulting data.

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